ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrimidine ring is then constructed through a condensation reaction involving appropriate precursors. The final product is obtained by esterification of the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the triazole ring and trifluoromethyl group.
Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a thienyl group instead of the trifluoromethyl group.
Uniqueness
The presence of the triazole ring and trifluoromethyl group in ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique chemical properties, such as increased stability and enhanced biological activity.
Properties
Molecular Formula |
C18H18F3N5O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H18F3N5O3/c1-3-29-16(27)14-10(2)22-17(28)23-15(14)13-9-26(25-24-13)8-11-6-4-5-7-12(11)18(19,20)21/h4-7,9,15H,3,8H2,1-2H3,(H2,22,23,28) |
InChI Key |
AHEATMZFEGWDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
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